

# (6-Chloropyrimidin-4-YL)methanol molecular weight and formula

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## Compound of Interest

Compound Name: (6-Chloropyrimidin-4-YL)methanol

Cat. No.: B1429738

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An In-Depth Technical Guide to **(6-Chloropyrimidin-4-YL)methanol**: A Key Intermediate in Pharmaceutical Synthesis

## Introduction

**(6-Chloropyrimidin-4-YL)methanol** is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. As a functionalized building block, **(6-Chloropyrimidin-4-YL)methanol** serves as a critical starting material, or intermediate, in the synthesis of more complex molecules targeted for pharmaceutical research and development. [1][2] Its value lies in the strategic placement of three key functional groups: the pyrimidine ring, a reactive chlorine atom, and a primary alcohol (hydroxymethyl group).

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a representative synthetic approach, key applications, and the analytical methods required to ensure its quality and integrity in a research setting.

## Physicochemical and Characterization Data

Accurate characterization is the foundation of reproducible science. The key properties of **(6-Chloropyrimidin-4-YL)methanol** are summarized below. It is typically supplied as a white to yellow solid with a purity of 98% or higher.[1]

Property	Value	Source(s)
CAS Number	1025351-41-0	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	144.56 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to yellow solid	<a href="#">[1]</a>
Boiling Point	286.5 ± 25.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.422 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	13.05 ± 0.10 (Predicted)	<a href="#">[1]</a>
SMILES	OCC1=NC=NC(Cl)=C1	<a href="#">[3]</a> <a href="#">[4]</a>

## Synthesis and Purification

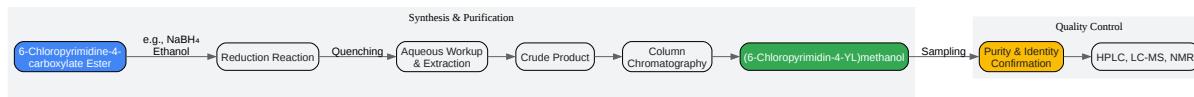
### Synthetic Rationale

The synthesis of **(6-Chloropyrimidin-4-YL)methanol** typically involves the strategic modification of a pre-existing pyrimidine ring. A common and logical approach is the reduction of a more oxidized precursor, such as 6-chloro-pyrimidine-4-carboxylic acid or its corresponding ester. The carboxylic acid itself can often be prepared from a related hydroxypyrimidine, which undergoes chlorination using an agent like phosphoryl chloride (POCl<sub>3</sub>), a standard procedure for converting hydroxyl groups on nitrogen-containing heterocycles into chlorides.[\[7\]](#)

The choice of a reducing agent for the ester-to-alcohol conversion is critical. A mild reducing agent like sodium borohydride (NaBH<sub>4</sub>) in a protic solvent (e.g., ethanol or methanol) is often preferred. This choice minimizes the risk of reducing the pyrimidine ring or cleaving the C-Cl bond, which could occur with more powerful reagents like lithium aluminum hydride (LiAlH<sub>4</sub>).

## General Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the preparation and validation of **(6-Chloropyrimidin-4-YL)methanol**.



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Caption: High-level workflow for synthesis and quality control.

## General Experimental Protocol: Reduction of an Ester Precursor

This protocol describes a representative, non-optimized procedure. All work must be conducted by qualified personnel in a suitable fume hood.

- **Reaction Setup:** To a solution of methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding acetone to consume excess NaBH4, followed by the addition of water.
- **Extraction:** Remove the ethanol under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

- **Washing:** Wash the combined organic layers with brine. This step removes residual water and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure **(6-Chloropyrimidin-4-YL)methanol**.

## Applications in Drug Discovery

**(6-Chloropyrimidin-4-YL)methanol** is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a versatile scaffold used in the synthesis of APIs.<sup>[2][4]</sup> Its utility stems from the distinct reactivity of its functional groups:

- **Hydroxymethyl Group:** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to connect to other parts of a target molecule.
- **Chloro Group:** The chlorine atom is a key reactive site. It can be readily displaced by nucleophiles (e.g., amines, thiols) in  $\text{S}_{\text{n}}\text{Ar}$  reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents at the 6-position of the pyrimidine ring.

This dual functionality makes it a valuable intermediate for creating libraries of compounds for screening. It is a raw material for synthesizing high-value pyrimidine products, including potential antibacterial and antiviral drugs.<sup>[1]</sup> The broader class of pyrimidine-based compounds has been instrumental in developing inhibitors for critical cancer targets, and this chlorinated intermediate provides a key route to novel analogs.<sup>[2]</sup>

## Analytical Quality Control

Ensuring the purity and identity of a starting material is paramount in drug development. A Certificate of Analysis (COA) for this compound should include data from methods such as HPLC, NMR, and MS.<sup>[8]</sup>

# Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for determining the purity of a synthesized or purchased batch of **(6-Chloropyrimidin-4-YL)methanol**.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~254 nm.

## Methodology:

- Standard Preparation: Prepare a stock solution of a reference standard of **(6-Chloropyrimidin-4-YL)methanol** at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the sample to be tested to the same concentration as the primary stock standard.
- System Suitability: Inject a standard solution multiple times (e.g., n=5). The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.
- Analysis: Inject a blank (diluent), followed by the calibration standards and the sample solution.
- Gradient Elution:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B (linear gradient)

- 15-17 min: 95% B (hold)
- 17-18 min: 95% to 5% B (return to initial)
- 18-20 min: 5% B (re-equilibration)
- Data Processing: Determine the retention time of the main peak in the sample chromatogram by comparing it to the reference standard. Calculate the purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

## Handling, Storage, and Safety

- Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly to protect from moisture.[\[1\]](#)
- Handling: **(6-Chloropyrimidin-4-YL)methanol** is intended for research and development purposes only and must be handled by technically qualified individuals wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[\[9\]](#) Work should be performed in a well-ventilated area or chemical fume hood.

## Conclusion

**(6-Chloropyrimidin-4-YL)methanol** is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined structure and dual reactive sites provide chemists with a reliable and versatile platform for synthesizing novel compounds for drug discovery, particularly in the fields of oncology and anti-infective research. The rigorous application of synthetic and analytical protocols, as outlined in this guide, is essential to harnessing its full potential in the development of next-generation therapeutics.

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